![molecular formula C22H19N3O4S2 B3013693 N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 941914-04-1](/img/structure/B3013693.png)

N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

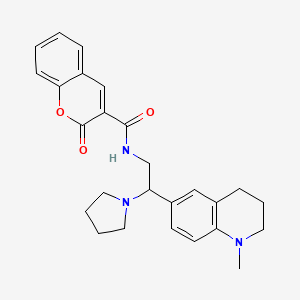

The compound N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic molecule that may have potential applications in various fields such as medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start from basic chemical building blocks. For instance, the synthesis of Sulpiride, a related benzamide compound, involves a five-step synthesis starting from barium carbonate 14C, resulting in a compound with high radiochemical purity and confirmed identity through UV- and mass spectrometry . Similarly, the synthesis of substituted benzamide/benzene sulfonamides involves the reduction of corresponding substituted N-(benzoylimino) pyridinium ylides, yielding a series of novel compounds . These methods suggest that the synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide would also likely involve a multi-step process, potentially starting from a simple benzoic acid derivative and incorporating the appropriate functional groups through a series of chemical reactions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which is further substituted with various other functional groups that impart specific chemical properties to the compound. The structure of the compound would include a thiazole ring and a pyridine ring, which are common heterocyclic motifs in medicinal chemistry, known for their ability to interact with biological targets .

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, including sulfonation, alkylation, and amidation, to introduce different substituents that modify the compound's properties. For example, the synthesis of a PET imaging agent involved multiple steps, including desmethylation and O-methylation, to introduce specific functional groups necessary for the compound's biological activity . These reactions are indicative of the types of chemical modifications that might be applied to synthesize and modify the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups, such as methoxy or sulfonamide groups, can affect the compound's solubility, stability, and reactivity. For example, the specific activity and radiochemical purity of Sulpiride were determined to be significant for its potential use, and these properties were confirmed through spectrometric methods . The compound would likely exhibit unique properties based on its specific substituents, which would need to be characterized through similar analytical techniques.

Applications De Recherche Scientifique

Synthesis and Characterization

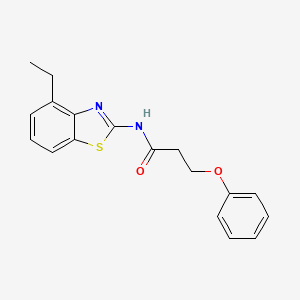

Synthesis and Anticancer Activity : Co(II) complexes of derivatives similar to N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide were synthesized and studied for their structure and anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Novel Synthesis Approaches : Research has been conducted on synthesizing related compounds, focusing on unique synthesis methods and evaluating their potential as PET agents for imaging in cancers (Wang et al., 2013).

Biological and Pharmacological Properties

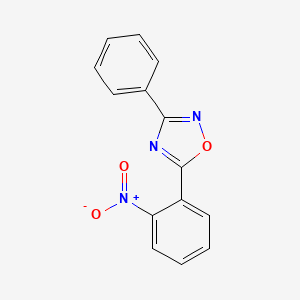

VEGFR-2 Inhibitors : Studies on substituted benzamides, closely related to the compound , have identified them as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, indicating potential in cancer therapy (Borzilleri et al., 2006).

Antifungal Agents : Derivatives of thiazolyl benzamide, similar to the queried compound, have been synthesized and tested as potential antifungal agents (Narayana et al., 2004).

Application in Imaging and Disease Diagnosis

- PET Imaging Agents : Research includes the development of derivatives for use as PET imaging agents, providing insights into their potential applications in disease diagnosis and treatment monitoring (Wang et al., 2013).

Molecular and Chemical Properties

Spectroscopic and Chemical Analysis : The compound and its derivatives have been subject to spectroscopic and chemical analysis, contributing to the understanding of their structural and functional properties (Mohammed et al., 2016).

Computational Studies and Molecular Docking : Computational calculations and molecular docking studies have been performed on sulfonamide derivatives, providing insights into their reactivity and potential as antimalarial and COVID-19 drugs (Fahim & Ismael, 2021).

Propriétés

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S2/c1-29-16-7-8-19-18(13-16)24-22(30-19)25(14-15-9-11-23-12-10-15)21(26)17-5-3-4-6-20(17)31(2,27)28/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLPYVLGOKOFLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)

![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)

![[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine](/img/structure/B3013617.png)

![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)

![6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013622.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3013625.png)

![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3013626.png)

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3013628.png)

![N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013629.png)

![3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B3013630.png)

![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B3013631.png)